P2X3 Receptor Antagonist Activity: Thioxo Compound vs. Standard Antagonist PPADS
In a recombinant rat P2X3 receptor assay expressed in Xenopus oocytes, the target compound demonstrated antagonist activity at 10 µM. This activity can be compared to the established P2X3 antagonist PPADS (CAS 149017-66-3), which showed an EC50 of 1,700 nM (1.7 µM) in the same assay system [1]. The target compound's activity at a single concentration precludes a direct potency comparison, but it indicates engagement with the P2X3 target similar to known antagonists, a profile not shared by the 2-oxo analog or simpler pyridyl ethanones which lack activity in this assay [2].
| Evidence Dimension | P2X3 Antagonist Activity |
|---|---|
| Target Compound Data | Active at 10 µM in recombinant rat P2X3 Xenopus oocyte assay |
| Comparator Or Baseline | PPADS (standard P2X3 antagonist) EC50 = 1,700 nM |
| Quantified Difference | Target compound showed antagonist activity at a single 10 µM concentration; PPADS EC50 = 1,700 nM. Direct fold difference cannot be calculated. |
| Conditions | Recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes |
Why This Matters
This establishes the target compound as a potential P2X3 antagonist scaffold, a profile absent in common oxo or pyridyl analogs, providing a unique entry point for pain-related drug discovery programs.
- [1] BindingDB. (2012). Assay Data for CHEMBL884064: P2X3 Antagonist Activity. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=13&entryid=50037061 View Source
- [2] BindingDB. (2012). Primary Search Ki: P2X3 Antagonist Data. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=13&entryid=50037061 View Source
